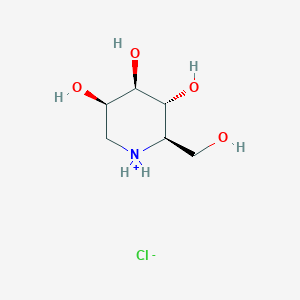

1-Deoxymannojirimycin hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Deoxymannojirimycin hydrochloride can be synthesized through the reduction of nojirimycin . The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

Reduction of Nojirimycin: This step involves the reduction of nojirimycin to produce 1-deoxynojirimycin.

Hydrochloride Formation: The final step involves the conversion of 1-deoxynojirimycin to its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Bacillus and Streptomyces species are utilized to produce the compound in large quantities . The fermentation process is optimized to enhance yield and purity, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

1-Deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acids and Bases: Hydrochloric acid for hydrochloride formation.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different substituted derivatives based on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-Deoxymannojirimycin hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential in treating diabetes, viral infections, and other diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

1-Deoxymannojirimycin hydrochloride exerts its effects by inhibiting alpha-glucosidase, an enzyme involved in carbohydrate hydrolysis . This inhibition delays the breakdown of carbohydrates, leading to reduced postprandial blood glucose levels . The compound also alters cell-surface complex carbohydrate structures, affecting glycoprotein processing .

Molecular Targets and Pathways:

Alpha-Glucosidase: Inhibition of this enzyme reduces carbohydrate hydrolysis.

Glycoprotein Processing: Alters glycoprotein structures, impacting various cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Deoxymannojirimycin hydrochloride is unique compared to other similar compounds due to its specific inhibitory effects on alpha-glucosidase and its antiviral properties . Similar compounds include:

Deoxynojirimycin: The parent compound from which 1-deoxymannojirimycin is derived.

Voglibose: Another alpha-glucosidase inhibitor used in diabetes treatment.

Acarbose: A widely used alpha-glucosidase inhibitor with similar applications.

Uniqueness: this compound stands out due to its dual role as an alpha-glucosidase inhibitor and its antiviral activity .

Biologische Aktivität

1-Deoxymannojirimycin hydrochloride (1-DMJ) is a notable compound recognized primarily for its biological activity as an inhibitor of α-mannosidase I. This compound has garnered attention in various research fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 73465-43-7

- Molecular Formula : C6H13NO4

- Molecular Weight : 161.17 g/mol

1-DMJ functions as a selective inhibitor of α-mannosidase I, an enzyme crucial for glycoprotein processing in the endoplasmic reticulum (ER). By inhibiting this enzyme, 1-DMJ disrupts the normal glycosylation process, which can lead to the accumulation of misfolded proteins and trigger ER stress responses. This mechanism is particularly relevant in the context of various diseases, including cancer and viral infections.

Biological Activities

- Inhibition of Glycosidases :

- Antiviral Properties :

- Impact on Endoplasmic Reticulum Stress :

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- A study published in Frontiers in Molecular Biosciences explored the role of 1-DMJ in modulating ER stress responses. It was found that treatment with 1-DMJ led to significant changes in the expression levels of UPR markers such as XBP1s, indicating its potential role in managing cellular stress responses .

- Another investigation highlighted the compound's ability to enhance the efficacy of certain chemotherapeutic agents by modulating glycosylation patterns on cancer cells, thereby increasing their susceptibility to treatment .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994213 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73465-43-7 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxymannojirimycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.